molecular formula C21H23ClN2O2S B2440629 3-(4-CHLOROBENZENESULFONYL)-N,N,6-TRIETHYLQUINOLIN-4-AMINE CAS No. 895649-58-8

3-(4-CHLOROBENZENESULFONYL)-N,N,6-TRIETHYLQUINOLIN-4-AMINE

Cat. No.: B2440629
CAS No.: 895649-58-8
M. Wt: 402.94
InChI Key: PWINZBBLHCFJBR-UHFFFAOYSA-N
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Description

3-(4-CHLOROBENZENESULFONYL)-N,N,6-TRIETHYLQUINOLIN-4-AMINE is a complex organic compound that belongs to the class of sulfonyl quinolines This compound is characterized by the presence of a quinoline ring system substituted with a sulfonyl group and an amine group

Scientific Research Applications

3-(4-CHLOROBENZENESULFONYL)-N,N,6-TRIETHYLQUINOLIN-4-AMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety measures should be taken when handling it to avoid potential health risks .

Future Directions

The study of quinoline derivatives is a vibrant field in medicinal chemistry, with many potential applications in drug discovery and development. Future research could explore the biological activity of this compound and its potential uses in medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROBENZENESULFONYL)-N,N,6-TRIETHYLQUINOLIN-4-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Substitution with 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the aromatic ring.

    Amine Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROBENZENESULFONYL)-N,N,6-TRIETHYLQUINOLIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-N,N,6-TRIETHYLQUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Similar sulfonyl group and aromatic substitution.

    4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar aromatic substitution and sulfonyl group.

Uniqueness

3-(4-CHLOROBENZENESULFONYL)-N,N,6-TRIETHYLQUINOLIN-4-AMINE is unique due to its specific quinoline core structure combined with the sulfonyl and amine functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N,N,6-triethylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O2S/c1-4-15-7-12-19-18(13-15)21(24(5-2)6-3)20(14-23-19)27(25,26)17-10-8-16(22)9-11-17/h7-14H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWINZBBLHCFJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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